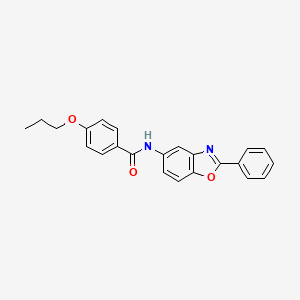
N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide: is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with benzoic acid derivatives under acidic conditions.
Substitution Reaction: The phenyl group is introduced at the 2-position of the benzoxazole ring via a substitution reaction using phenyl halides or phenylboronic acids.
Amidation: The final step involves the reaction of the benzoxazole derivative with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Formation of 4-propoxybenzoic acid or 4-propoxybenzaldehyde.
Reduction: Formation of N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzylamine.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
科学的研究の応用
N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: The compound is investigated for its role as a catalyst or intermediate in various chemical processes.
作用機序
The mechanism of action of N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can bind to active sites of enzymes, inhibiting their activity. The propoxybenzamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-(2-phenyl-1,3-benzoxazol-5-yl)-3-propoxybenzamide
- N-(2-phenyl-1,3-benzoxazol-5-yl)-2-propoxybenzamide
- N-(2-phenyl-1,3-benzoxazol-5-yl)-4-methoxybenzamide
Uniqueness
N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide is unique due to its specific substitution pattern, which can influence its biological activity and physicochemical properties. The propoxy group at the 4-position of the benzamide ring may confer distinct electronic and steric effects, differentiating it from other similar compounds.
特性
IUPAC Name |
N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-2-14-27-19-11-8-16(9-12-19)22(26)24-18-10-13-21-20(15-18)25-23(28-21)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTCQGBOBVGZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

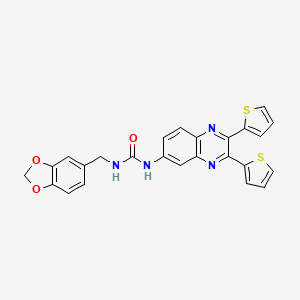

![(3R,4R)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5079362.png)
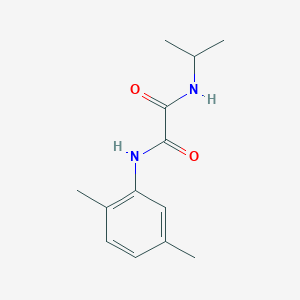
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5079373.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5079374.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5079381.png)
![2-ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclohexanecarboxylate](/img/structure/B5079405.png)
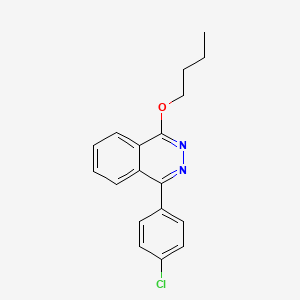
![4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide](/img/structure/B5079423.png)
![N-[2-(benzylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5079427.png)
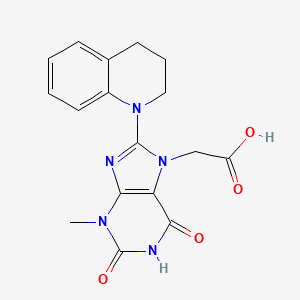
![1-Adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B5079448.png)
